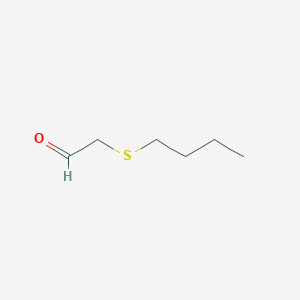

Acetaldehyde, (butylthio)-

Description

Contextualizing Thioacetals and Related Organosulfur Compounds in Synthetic Chemistry

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are ubiquitous in nature and play a crucial role in biochemistry and industry. le.ac.uknih.gov Thioacetals are a subclass of organosulfur compounds that are the sulfur analogs of acetals. They are typically formed from the reaction of an aldehyde or ketone with a thiol. This reaction is a cornerstone of synthetic organic chemistry, primarily because thioacetals serve as excellent protecting groups for carbonyl functionalities. nih.gov The stability of the thioacetal group under both acidic and basic conditions makes it a valuable tool for chemists seeking to perform reactions on other parts of a molecule without affecting a reactive aldehyde or ketone group.

The versatility of organosulfur compounds extends beyond protection. They are integral to the synthesis of numerous natural products, pharmaceuticals, and materials. le.ac.uk The unique electronic properties of sulfur allow for a diverse range of chemical transformations, making these compounds valuable intermediates in complex synthetic pathways.

Academic Significance and Research Trajectories of Aldehyde Derivatives

Aldehydes, characterized by a carbonyl group (a carbon double-bonded to an oxygen atom) bonded to at least one hydrogen atom, are a fundamental class of organic compounds. wikipedia.org Their high reactivity makes them key starting materials and intermediates in a vast array of chemical syntheses. rsc.org Research into aldehyde derivatives is a vibrant and ever-evolving field.

One major research trajectory involves the development of new synthetic methodologies to form and transform aldehydes with high selectivity. This includes the design of novel catalysts for reactions such as aldol (B89426) condensations, which create new carbon-carbon bonds and are fundamental to building complex organic molecules. rsc.org Another significant area of investigation is the biological activity of aldehyde derivatives. Many naturally occurring and synthetic aldehydes exhibit important physiological effects. le.ac.uknih.gov For instance, acetaldehyde (B116499) itself is a key metabolite of ethanol (B145695) in the body. le.ac.uknih.gov Understanding the reactions and properties of aldehyde derivatives like Acetaldehyde, (butylthio)- contributes to the broader knowledge base of organic chemistry and can inform the design of new molecules with specific functions.

Chemical Compound Data

Below are tables detailing the properties of Acetaldehyde, the parent aldehyde, and general properties of a representative thioacetal, as specific data for Acetaldehyde, (butylthio)- is limited.

Table 1: Properties of Acetaldehyde

| Property | Value |

| IUPAC Name | Ethanal |

| Chemical Formula | CH₃CHO |

| Molar Mass | 44.05 g/mol |

| Boiling Point | 20.2 °C |

| Melting Point | -123.5 °C |

| Density | 0.784 g/cm³ (at 20 °C) |

| CAS Number | 75-07-0 |

This data is compiled from various sources. wikipedia.orgsigmaaldrich.com

Table 2: General Properties of a Representative Thioacetal

| Property | General Description |

| Formation | Reaction of an aldehyde or ketone with a thiol (or dithiol) |

| Key Feature | Carbon bonded to two sulfur atoms |

| Reactivity | Generally stable to acidic and basic conditions |

| Primary Use | Protecting group for carbonyls |

| Deprotection | Typically requires specific reagents to revert to the carbonyl |

Structure

3D Structure

Properties

CAS No. |

22410-23-7 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2-butylsulfanylacetaldehyde |

InChI |

InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h4H,2-3,5-6H2,1H3 |

InChI Key |

WZLVGITZGOFMOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetaldehyde, Butylthio and Analogous Butylthio Containing Aldehyde Derivatives

Direct Synthesis Strategies of Butylthio-Functionalized Aldehydes

Direct methods for introducing a butylthio group into an aldehyde structure offer efficient routes to the target molecules. These strategies primarily involve the formation of a carbon-sulfur bond at or near the aldehyde functionality.

Formation via Condensation Reactions of Carbonyl Compounds with Thiols

The reaction between a carbonyl compound, such as an aldehyde, and a thiol is a fundamental method for the synthesis of thioacetals. chemistryscore.comwikipedia.orgkhanacademy.org This reaction is analogous to the formation of acetals from alcohols and typically requires an acid catalyst, which can be either a Lewis acid like boron trifluoride (BF3) or a Brønsted acid. wikipedia.orgpearson.com The mechanism involves the nucleophilic attack of the sulfur atom from the thiol onto the electrophilic carbonyl carbon. chemistryscore.com This initially forms a hemithioacetal, which can then react with a second thiol molecule to yield a dithioacetal. wikipedia.org

For the synthesis of "Acetaldehyde, (butylthio)-", which is a monothioacetal, the reaction would involve the condensation of acetaldehyde (B116499) with one equivalent of butanethiol. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the monothioacetal over the corresponding dithioacetal.

The aldol (B89426) condensation of acetaldehyde is another relevant reaction, which typically leads to the formation of 3-hydroxybutanal. testbook.commdpi.com While this reaction itself does not directly introduce a thioether group, the resulting β-hydroxy aldehyde could be a precursor for subsequent functionalization. The reaction is often catalyzed by a base and involves the formation of a carbanion intermediate. testbook.com

Table 1: Catalysts and Conditions for Thioacetal Formation

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference(s) |

| Lewis Acid | BF3, ZnCl2, AlCl3, TiCl4 | Acidic medium | chemistryscore.comwikipedia.orgnih.gov |

| Brønsted Acid | H+ | Acidic medium | wikipedia.org |

| Organocatalyst | N-heterocyclic carbenes (NHCs) | Mild, metal-free conditions | nih.gov |

| Base (for aldol) | NaOH, KOH, Ca(OH)2 | Aqueous solution | testbook.comresearchgate.net |

Generation through Nucleophilic Substitution Routes

Nucleophilic substitution reactions provide a powerful tool for the synthesis of thioethers, including butylthio-functionalized aldehydes. windows.net These reactions involve the displacement of a leaving group by a sulfur-centered nucleophile. A common approach for synthesizing "Acetaldehyde, (butylthio)-" would be the reaction of a haloacetaldehyde, such as 2-bromoacetaldehyde or 2-chloroacetaldehyde, with sodium or potassium butylthiolate. The thiolate anion acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it in an SN2-type reaction. youtube.com

Recent advancements have introduced methods for the desulfurization of thiols to facilitate nucleophilic substitution, expanding the range of applicable nucleophiles. cas.cn

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect when dealing with molecules that have multiple reactive sites. In the context of synthesizing butylthio-containing aldehydes, regioselective functionalization ensures that the butylthio group is introduced at the desired position.

One important strategy is the Michael addition (or 1,4-conjugate addition) of a thiol to an α,β-unsaturated aldehyde. acsgcipr.orgsemanticscholar.org This reaction is highly regioselective, with the thiol preferentially adding to the β-carbon of the unsaturated system. acsgcipr.org This method is particularly useful for preparing β-thioaldehydes. The reaction can often be carried out under mild, and sometimes even catalyst-free and solvent-free, conditions. semanticscholar.org

For arenes, photocatalytic methods have emerged for regioselective C-H bond functionalization, allowing for the introduction of various functional groups at specific positions (ortho, meta, or para) on an aromatic ring. nih.gov While not directly applicable to the synthesis of "Acetaldehyde, (butylthio)-", these principles of regiocontrol are vital in the broader context of synthesizing functionalized aldehydes.

Indirect Synthetic Pathways Involving Butylthio Moieties

Indirect methods involve the use of precursors that already contain the butylthio group, which are then converted into the desired aldehyde.

Utilization of Butylthio-Methylene Derivatives as Synthetic Intermediates

Compounds containing a butylthio-methylene group can serve as valuable synthetic intermediates. For instance, α-phenylthioaldehydes have been utilized for the effective generation of acyl azolium and azolium enolate intermediates in N-heterocyclic carbene (NHC) catalysis. st-andrews.ac.uk These intermediates can then participate in various transformations.

The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, can also be employed to create new carbon-carbon bonds, which could be a step in a multi-step synthesis of a target butylthio-aldehyde. organic-chemistry.orgresearchgate.net

Derivatization from Precursors through Thiolation Reactions

Thiolation reactions involve the introduction of a thiol or thiolate group into a molecule. researchgate.net This can be a key step in synthesizing the target aldehyde from a suitable precursor. For example, a precursor molecule with a good leaving group could be subjected to a thiolation reaction with butanethiol or its corresponding thiolate. nih.govscispace.com

The synthesis of thioesters can be achieved through the copper-catalyzed coupling of aldehydes with thiols. rsc.org While this produces a thioester rather than a thioether-aldehyde, it demonstrates a method for forming a C-S bond starting from an aldehyde. In some cases, aryl aldehydes can react with thiourea (B124793) as a sulfur source to produce aryl thioamides. mdpi.com

The derivatization of aldehydes for analytical purposes, such as mass spectrometry, is also a well-established field. sigmaaldrich.comnih.gov While the goal is not typically preparative synthesis, the chemical principles of these derivatization reactions, which often involve reaction with the carbonyl group, can be informative.

Incorporating Butylthio Groups via Hydrosilylation of Thioalkynes

While direct hydrosilylation of thioalkynes to form precursors for butylthio aldehydes is not extensively documented, the principles of alkyne hydrofunctionalization provide a strong foundation for this synthetic strategy. A plausible and efficient route to Acetaldehyde, (butylthio)- involves a two-step sequence: the anti-Markovnikov hydrothiolation of a suitable alkyne followed by the hydrolysis of the resulting vinyl sulfide (B99878).

The initial and key step is the anti-Markovnikov addition of butanethiol to an acetylene (B1199291) equivalent. This reaction directly installs the desired butylthio group onto a two-carbon backbone. Research has demonstrated the efficacy of various catalytic systems in achieving this transformation with high regioselectivity. For instance, the use of copper-N-heterocyclic carbene (Cu-NHC) complexes has been shown to be a practical and efficient method for the hydrothiolation of alkynes. cdnsciencepub.com These heterogeneous catalysts can promote the anti-Markovnikov addition of thiols to alkynes under mild conditions, leading to the formation of the corresponding vinyl sulfides.

Another powerful approach involves visible-light photoredox catalysis. The use of organic dyes, such as Eosin Y, can facilitate the anti-Markovnikov thiol-yne reaction. capes.gov.br This method is attractive due to its mild conditions and the use of a metal-free catalyst. The reaction proceeds via the generation of a thiyl radical from butanethiol, which then adds to the alkyne in an anti-Markovnikov fashion.

Once the key intermediate, butyl vinyl sulfide, is synthesized, the subsequent step involves its hydrolysis to yield Acetaldehyde, (butylthio)-. The acid-catalyzed hydrolysis of vinyl sulfides has been shown to proceed in a manner analogous to that of vinyl ethers. cdnsciencepub.com This reaction involves the slow protonation of the carbon-carbon double bond to form a sulfur-stabilized carbocation, which is then attacked by water to ultimately yield the aldehyde and butanethiol.

Step 1: Anti-Markovnikov Hydrothiolation of Acetylene with Butanethiol

Step 2: Acid-Catalyzed Hydrolysis of Butyl Vinyl Sulfide

This two-step approach, leveraging well-established catalytic anti-Markovnikov hydrothiolation and subsequent hydrolysis, presents a robust and scientifically sound methodology for the synthesis of Acetaldehyde, (butylthio)-.

Catalytic Approaches in Butylthio Aldehyde Synthesis

Beyond the specific hydrosilylation route, broader catalytic strategies offer versatile pathways to butylthio-containing aldehydes and their derivatives. These approaches often focus on the efficient and selective formation of the crucial carbon-sulfur bond.

Transition-metal catalysis is a cornerstone of modern organic synthesis and provides numerous avenues for the preparation of thioethers. nsf.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-S bonds. While typically employed for aryl thioethers, modifications of these methods could potentially be adapted for the synthesis of alkylthio aldehydes.

Furthermore, catalyst-free methods for the hydrothiolation of alkynes have been developed. These reactions can be highly regio- and stereocontrolled, offering an atom-economical route to vinyl sulfides, which as discussed, are direct precursors to the target aldehydes.

The development of novel catalytic systems that can tolerate a range of functional groups is paramount for the synthesis of complex molecules. Research into bifunctional catalysts that can facilitate both the C-S bond formation and the subsequent aldehyde-forming step in a one-pot procedure would represent a significant advancement in the field.

Below is a table summarizing plausible catalytic approaches for the synthesis of precursors to Acetaldehyde, (butylthio)- based on analogous reactions reported in the literature.

| Catalyst System | Alkyne Substrate | Thiol Substrate | Product Type | Reported Yield (Analogous Reactions) | Reference |

| Copper-NHC Complex | Acetylene | Butanethiol | Butyl Vinyl Sulfide | High | cdnsciencepub.com |

| Eosin Y (Photoredox) | Acetylene | Butanethiol | Butyl Vinyl Sulfide | Good to Excellent | capes.gov.br |

| Rhodium Complexes | Terminal Alkynes | Thiols | Vinyl Sulfides | High |

Interactive Data Table: Catalytic Systems for Vinyl Sulfide Synthesis

| Catalyst System | Alkyne Substrate | Thiol Substrate | Product Type | Reported Yield (Analogous Reactions) | Reference |

| Copper-NHC Complex | Acetylene | Butanethiol | Butyl Vinyl Sulfide | High | cdnsciencepub.com |

| Eosin Y (Photoredox) | Acetylene | Butanethiol | Butyl Vinyl Sulfide | Good to Excellent | capes.gov.br |

| Rhodium Complexes | Terminal Alkynes | Thiols | Vinyl Sulfides | High |

These catalytic methodologies underscore the versatility and power of modern synthetic chemistry in accessing unique and potentially valuable molecules like Acetaldehyde, (butylthio)-. Continued research in this area is expected to yield even more efficient, selective, and sustainable synthetic routes.

Elucidating Reaction Pathways and Mechanistic Transformations of Acetaldehyde, Butylthio

Fundamental Reactivity Patterns of α-Thioaldehydes

The presence of a sulfur atom at the α-position to the carbonyl group in Acetaldehyde (B116499), (butylthio)- introduces distinct electronic effects that modulate the inherent reactivity of the aldehyde. This section explores the fundamental ways in which this α-thioether linkage influences nucleophilic addition and electrophilic activation, two of the most common reaction types for aldehydes.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of carbonyl chemistry. libretexts.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For aldehydes in general, the rate of nucleophilic addition is influenced by both steric and electronic factors. Aldehydes are typically more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.org

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. libretexts.org This process can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. masterorganicchemistry.com

Electrophilic Activation Mechanisms

Electrophilic activation enhances the reactivity of the aldehyde towards nucleophiles. This is typically achieved by protonation of the carbonyl oxygen under acidic conditions, which increases the positive character of the carbonyl carbon. nih.gov This activation is a key step in many acid-catalyzed reactions of aldehydes.

A theoretical study on the addition of (E)-2-butenyltrimethylsilane to acetaldehyde highlighted the role of electrophilic activation by Lewis acids like BF₃ or protic acids like H₃O⁺. nih.gov This activation facilitates the nucleophilic attack. For Acetaldehyde, (butylthio)-, electrophilic activation would proceed similarly, with the coordination of a Lewis or Brønsted acid to the carbonyl oxygen. The presence of the α-sulfur atom might also influence the stability of the activated complex.

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a central theme in organic synthesis, and α-thioaldehydes can participate in several key reactions to achieve this. The unique reactivity of Acetaldehyde, (butylthio)- makes it a potentially valuable building block in the construction of more complex molecular architectures.

Aldol (B89426) and Crossed-Aldol Condensation Chemistry

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This can be followed by dehydration to yield an α,β-unsaturated carbonyl compound. libretexts.org The reaction can be catalyzed by either acid or base. wikipedia.org

Acetaldehyde itself readily undergoes self-aldol condensation. researchgate.netmdpi.com The reaction is initiated by the formation of an enolate, which then acts as a nucleophile. masterorganicchemistry.com In crossed-aldol condensations, two different carbonyl compounds are reacted. To achieve selectivity, one of the carbonyl compounds should be non-enolizable. wikipedia.org

For Acetaldehyde, (butylthio)-, the presence of α-protons allows it to act as an enolate donor. The butylthio group can influence the acidity of these protons and the stability and reactivity of the resulting enolate. It can also act as an electrophilic acceptor. The interplay of these roles would be critical in both self-condensation and crossed-aldol reactions.

Table 1: Key Aspects of Aldol Condensation

| Feature | Description | Reference |

| Reaction Type | Condensation reaction | wikipedia.org |

| Reactants | Two carbonyl compounds (aldehydes or ketones) | wikipedia.org |

| Key Intermediate | Enolate ion | masterorganicchemistry.com |

| Initial Product | β-hydroxy aldehyde or β-hydroxy ketone | wikipedia.org |

| Final Product (after dehydration) | α,β-unsaturated carbonyl compound | libretexts.org |

| Catalysis | Acid or base | wikipedia.org |

Mannich and Michael Addition Reactions

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone or another aldehyde. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the active hydrogen compound. wikipedia.orgchemistrysteps.com Acetaldehyde has been successfully employed as a nucleophile in proline-catalyzed asymmetric Mannich reactions with N-Boc-imines, yielding β-amino aldehydes. 20.210.105 Given its structural similarity, Acetaldehyde, (butylthio)- could potentially participate in Mannich reactions, acting as the enolizable component.

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming 1,5-dicarbonyl compounds. libretexts.org While Acetaldehyde, (butylthio)- is not a standard Michael acceptor, its enolate can act as a Michael donor. For instance, acetaldehyde enolates have been used in Michael-type additions to β-nitrostyrenes. nih.gov The (butylthio) group would likely influence the nucleophilicity and steric profile of the enolate derived from Acetaldehyde, (butylthio)-, thus affecting its reactivity in Michael additions.

Table 2: Comparison of Mannich and Michael Reactions

| Feature | Mannich Reaction | Michael Addition | Reference |

| Number of Components | Three | Two | organic-chemistry.orgwikipedia.org |

| Electrophile | Iminium ion | α,β-unsaturated carbonyl compound | chemistrysteps.comwikipedia.org |

| Nucleophile | Enol or enolate | Enolate or other nucleophiles | chemistrysteps.comorganic-chemistry.org |

| Bond Formation | C-C bond at the α-position of the enolizable compound | C-C bond at the β-position of the acceptor | 20.210.105libretexts.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful transformations for the construction of cyclic compounds. libretexts.orgwikipedia.org Thioaldehydes are known to be highly reactive in cycloaddition reactions, often acting as heterodienes or dienophiles. researchgate.net They can undergo [4+2] cycloadditions (Diels-Alder reactions) and other types of cycloadditions. For example, α,β-unsaturated thioaldehydes can participate in Diels-Alder reactions both as the diene and the dienophile component.

While specific studies on the cycloaddition reactions of Acetaldehyde, (butylthio)- are not widely reported, its structural features suggest potential for such reactivity. The aldehyde group can activate an adjacent double bond (if present in a larger molecule containing this moiety) for cycloaddition, and the thioaldehyde tautomer, though likely present in very low concentration, would be highly reactive. The general reactivity of acetaldehyde in condensation and cycloaddition reactions has been investigated. researchgate.net Ketenes, which can be formed from acyl chlorides, undergo [2+2] cycloadditions. libretexts.org Furthermore, 1,3-dipolar cycloadditions are a valuable method for synthesizing five-membered heterocycles. libretexts.org The potential for Acetaldehyde, (butylthio)- to participate in these types of reactions, either directly or through derivatives, remains an area for further exploration.

Oxidation and Reduction Pathways

The sulfur atoms in Acetaldehyde, (butylthio)- dictate its behavior under both oxidative and reductive conditions. These transformations are fundamental in synthetic chemistry, allowing for either the unmasking of the original carbonyl group or complete deoxygenation to an alkane.

Oxidative Transformations

The oxidation of thioacetals like Acetaldehyde, (butylthio)- can proceed via two main pathways: cleavage of the C-S bonds to regenerate a carbonyl functionality (dethioacetalization) or oxidation at the sulfur atoms to form sulfoxides and sulfones.

Oxidative cleavage is a common method for deprotection. A variety of oxidizing agents can achieve this transformation, often involving the formation of an intermediate that is susceptible to hydrolysis. organic-chemistry.org Hypervalent iodine compounds such as Dess-Martin periodinane (DMP), [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and 2-iodoxybenzoic acid (IBX) are effective for this purpose. organic-chemistry.org The mechanism generally involves oxidation of one or both sulfur atoms to sulfoxides, which activates the thioacetal carbon for nucleophilic attack by water, regenerating the aldehyde. organic-chemistry.org If the reaction is conducted in an alcohol solvent, an acetal (B89532) can be formed directly. organic-chemistry.org

Another approach involves the formation of sulfonium (B1226848) salts, which are highly reactive intermediates. The Pummerer rearrangement is a key reaction of sulfoxides, which are formed by the initial oxidation of the thioacetal. wikipedia.orgorganicreactions.org In this rearrangement, the sulfoxide (B87167), upon activation with an acid anhydride (B1165640) (like acetic anhydride), converts to a thionium (B1214772) ion. wikipedia.orgchem-station.com This electrophilic intermediate can be trapped by various nucleophiles. wikipedia.org If water is the nucleophile, hydrolysis leads to the corresponding aldehyde.

The choice of oxidant and reaction conditions can be tailored for chemoselectivity, as summarized in the table below.

| Oxidizing Agent | Product(s) | Conditions | Notes |

| 2-Iodoxybenzoic acid (IBX) | Acetaldehyde | Neutral, often with a phase-transfer catalyst like β-cyclodextrin in water. organic-chemistry.org | Efficient for cleavage of thioacetals. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Acetaldehyde | Anhydrous organic solvents. | Oxidizes the thioacetal to a species susceptible to hydrolysis. organic-chemistry.org |

| Chloramine-T | Acetaldehyde | - | Used for the hydrolysis of sensitive thioacetals. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetaldehyde butylthio sulfoxide, Acetaldehyde butylthio sulfone | Stepwise oxidation. | Can be used to form the sulfoxide, which can then undergo Pummerer rearrangement. wikipedia.org |

Reductive Processes

The reduction of Acetaldehyde, (butylthio)- typically results in the complete removal of the sulfur groups and their replacement with hydrogen atoms, a process known as desulfurization. This reaction is a powerful method for converting a carbonyl group, via its thioacetal derivative, into a methylene (B1212753) or methyl group.

The most classic and widely used reagent for this transformation is Raney nickel, a form of finely powdered nickel catalyst saturated with hydrogen. youtube.com The reaction involves the reductive cleavage of both carbon-sulfur bonds, effectively reducing the original acetaldehyde to ethane. youtube.comnih.gov This method is particularly useful when a direct reduction of the carbonyl is desired without affecting other functional groups that might be sensitive to harsher reducing agents. nih.gov

While effective, Raney nickel can be pyrophoric and sometimes requires large excesses. organic-chemistry.org Alternative reagents have been developed to address these issues. Nickel boride (Ni₂B), generated in situ from nickel(II) salts and sodium borohydride, offers a non-pyrophoric and easily handled alternative that performs the same transformation. organic-chemistry.org Other methods employ metal-hydride reagents like tributyltin hydride (Bu₃SnH) under free-radical conditions or hydrazine (B178648) hydrate (B1144303) in the presence of a base. organic-chemistry.orgwikipedia.org

The following table outlines common reductive methods applicable to Acetaldehyde, (butylthio)-.

| Reducing Agent/System | Product | Conditions | Notes |

| Raney Nickel (Ra-Ni) | Ethane | Typically in an alcohol solvent. | Classic, highly effective method for desulfurization. nih.govnumberanalytics.com |

| Nickel Boride (Ni₂B) | Ethane | Prepared in situ from NiCl₂ and NaBH₄. | Safer, non-pyrophoric alternative to Raney Ni. organic-chemistry.org |

| Hydrazine Hydrate / Base | Ethane | High temperature (e.g., 170-180°C). wikipedia.org | A cost-effective method compared to metal-based reagents. wikipedia.org |

| Tributyltin Hydride (Bu₃SnH) / AIBN | Ethane | Free-radical conditions. | Milder conditions, but tin reagents are toxic. organic-chemistry.org |

Heterocyclic Compound Formation and Ring-Closing Reactions

While acyclic thioacetals like Acetaldehyde, (butylthio)- are not direct precursors for simple ring-closing reactions themselves, their derivatives can be strategically employed in the synthesis of heterocyclic systems. The key is the transformation of the thioacetal into a reactive intermediate capable of participating in cyclization.

One significant pathway involves the Pummerer rearrangement. wikipedia.orgorganicreactions.org As previously mentioned, oxidation of Acetaldehyde, (butylthio)- to its corresponding sulfoxide, followed by treatment with an acylating agent like trifluoroacetic anhydride (TFAA), generates a highly electrophilic thionium ion. manchester.ac.uk If a nucleophilic moiety is present elsewhere in the molecule (intramolecular), it can trap this thionium ion to form a new ring. This "connective" Pummerer reaction allows for the incorporation of the aldehyde, thiol, and an external nucleophile into a new structure, which can be a heterocycle. manchester.ac.uk

Furthermore, masked 1,3-dicarbonyl systems, which can be prepared from thioacetals, serve as versatile building blocks for functionalized oxygen-containing heterocycles. organic-chemistry.org For instance, the lithiated derivative of a thioacetal can react with electrophiles that contain a latent functional group, setting the stage for a subsequent cyclization step after deprotection or further transformation.

Baldwin's rules for ring closure provide a theoretical framework for predicting the feasibility of such cyclizations. libretexts.org For example, the cyclization of a thiol onto an activated double bond is generally favored for 5-membered ring formation (5-Exo-Trig), a principle that can be applied to more complex substrates derived from thioacetals. libretexts.org

Stereochemical Control and Asymmetric Synthesis

Acetaldehyde, (butylthio)- itself is achiral. However, the thioacetal group can be instrumental in strategies aimed at controlling stereochemistry in more complex molecules. Thioacetals can act as directing groups, influencing the stereochemical outcome of reactions at nearby centers. numberanalytics.com

In the context of asymmetric synthesis, the focus often shifts to either using a chiral version of the thioacetal or reacting an achiral thioacetal with a chiral reagent or catalyst. While specific studies on Acetaldehyde, (butylthio)- are not prominent, general principles from related systems are applicable:

Reactions of Chiral Thioacetals: Chiral dithiols can be used to prepare chiral thioacetals. The resulting stereogenic centers on the thioacetal backbone can direct subsequent reactions. For example, asymmetric hetero-Diels-Alder reactions have been successfully carried out using chiral bidentate aldehydes like 1,3-dithiane-2-carboxaldehyde, which is structurally related to a cyclic thioacetal of glyoxal. purdue.edu

Asymmetric Reactions of the Derived Anion: The carbon atom between the two sulfur atoms in a thioacetal can be deprotonated to form a nucleophilic carbanion (anion). wikipedia.org The reaction of this anion with electrophiles can be rendered stereoselective by using chiral ligands or auxiliaries. This is a cornerstone of the Corey-Seebach reaction. wikipedia.org

Asymmetric Reactions of Acetaldehyde: Significant research has focused on the direct asymmetric catalytic alkynylation and Michael reactions of acetaldehyde itself. nih.govnih.gov These methods, often employing organocatalysts like proline derivatives or metal complexes with chiral ligands, generate enantiopure products which could then, in principle, be converted to a thioacetal for further functionalization. nih.govrsc.org This represents an alternative strategy where the key chiral center is set before the thioacetal is even formed.

The utility of thioacetals in directing stereochemistry is a powerful tool in the total synthesis of complex natural products, where precise control over multiple stereocenters is paramount. numberanalytics.com

Applications of Acetaldehyde, Butylthio in Contemporary Organic Synthesis

Role as a Key Synthon for Complex Molecular Architectures

One of the most significant applications of thioacetals like Acetaldehyde (B116499), (butylthio)- in organic synthesis is their role as a masked carbonyl group and as a precursor to nucleophilic acyl anion equivalents. numberanalytics.comwikipedia.org The formation of a dithioacetal is a common strategy to protect an aldehyde functional group. The dithioacetal is stable under a variety of conditions, including exposure to bases, nucleophiles, and reducing agents, where a free aldehyde would react. jove.com

The true power of this synthon, however, lies in the concept of "umpolung," or the inversion of polarity. wikipedia.org An aldehyde's carbonyl carbon is naturally electrophilic. After conversion to a dithioacetal, the proton on this same carbon becomes acidic and can be removed by a strong base, such as an organolithium reagent like n-butyllithium. wikipedia.org This deprotonation generates a carbanion, which is a potent nucleophile—the synthetic equivalent of an acyl anion.

This nucleophilic intermediate can then react with a wide range of electrophiles to form new carbon-carbon bonds. This process, famously demonstrated in the Corey-Seebach reaction using 1,3-dithianes, is fundamental to the synthesis of complex molecules. numberanalytics.comwikipedia.org The resulting product can then be hydrolyzed back to the carbonyl group if desired, revealing a new ketone. This methodology makes Acetaldehyde, (butylthio)- and related compounds key synthons for building intricate molecular backbones from simple precursors. numberanalytics.com

Table 1: Synthetic Transformations Using Acetaldehyde Thioacetal Anion

| Electrophile | Resulting Structure after Reaction |

|---|---|

| Alkyl Halide (R-X) | Forms a new ketone after hydrolysis |

| Epoxide | Forms a β-hydroxy ketone after hydrolysis |

| Aldehyde/Ketone | Forms an α-hydroxy ketone after hydrolysis |

Building Block in Natural Product Synthesis

The C-C bond-forming strategies enabled by thioacetal chemistry are frequently employed in the total synthesis of natural products and pharmaceuticals. numberanalytics.commdpi.com The ability to use a masked aldehyde as a nucleophilic building block provides a powerful retrosynthetic disconnection that is not otherwise readily available. Thioacetals are key intermediates in the synthesis of various natural products due to the high reactivity of the corresponding sulfides. mdpi.com While specific documented uses of Acetaldehyde, (butylthio)- are not as prevalent as its cyclic dithiane analogs, the underlying synthetic principles are identical and broadly applicable. This methodology allows for the controlled, stepwise construction of carbon skeletons essential for creating biologically active molecules.

Precursor for Advanced Polymeric and Resin Materials

Recent innovations have explored the integration of thioacetal linkages into polymer backbones to create advanced, functional materials. A notable application is the development of photo-cleavable block copolymers. nih.gov In this approach, monomers containing a thioacetal group are polymerized. These polymers exhibit stability under normal conditions but can be selectively degraded upon exposure to specific wavelengths of light.

For instance, amphiphilic block copolymers containing a photo-cleavable thioacetal segment can self-assemble into nanoparticles in an aqueous solution. nih.gov These nanoparticles can encapsulate a payload, such as a drug molecule. When exposed to UV-A light, the thioacetal bonds in the polymer backbone break, causing the nanoparticle to disassemble and release its contents. nih.gov This provides a mechanism for triggered, on-demand release. While specialized chromophores are often incorporated to enhance photosensitivity, the core functionality relies on the cleavage of the thioacetal C-S bonds, a principle applicable to polymers derived from Acetaldehyde, (butylthio)-.

Contributions to Organocatalysis and Asymmetric Catalysis

The primary role of Acetaldehyde, (butylthio)- in the context of catalysis is that of a substrate or a protected functional group, rather than a catalyst itself. The formation of thioacetals from aldehydes and thiols is often catalyzed by a Brønsted or Lewis acid. wikipedia.org Furthermore, the subsequent reactions of the thioacetal-derived anion are typically stoichiometric rather than catalytic.

However, the field of organocatalysis intersects with this chemistry in the synthesis of the building blocks. Asymmetric organocatalysis provides powerful methods for creating chiral aldehydes or electrophiles which can then be elaborated using thioacetal chemistry. The products of these reactions, often complex chiral molecules, are valuable synthons for pharmaceuticals and other advanced materials. Therefore, while not an organocatalyst, Acetaldehyde, (butylthio)- is a valuable component in synthetic pathways that rely heavily on organocatalytic methods to establish stereocenters.

Utilization in Photochemical Transformations

The use of light to cleave chemical bonds offers a high degree of spatial and temporal control over chemical reactions. The carbon-sulfur bonds of a thioacetal can be rendered photolabile, making them useful as photo-removable protecting groups or cleavable linkers. nih.gov

Research has demonstrated that polymers incorporating thioacetal groups derived from o-nitrobenzaldehyde are particularly sensitive to UV-A irradiation (e.g., 365 nm). nih.gov Upon irradiation, the thioacetal group cleaves, breaking the polymer chain into smaller fragments. A small molecule analog designed to mimic the polymer unit showed complete conversion upon UV exposure. nih.gov This photochemical transformation allows the thioacetal to function as a trigger. This property is highly valuable in materials science for creating photoresists, in biology for the controlled release of substances, and in synthesis for deprotection under mild, non-acidic conditions.

Table 2: Summary of Photochemical Application

| Application | Mechanism | Wavelength | Outcome | Reference |

|---|---|---|---|---|

| Controlled Release | Photochemical cleavage of thioacetal in polymer backbone | UV-A (365 nm) | Disassembly of nanoparticles and release of cargo | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetaldehyde, (butylthio)- |

| 1,1-bis(butylthio)ethane |

| Acetaldehyde |

| Butanethiol |

| n-butyllithium |

| 1,3-dithiane |

Computational Chemistry and Theoretical Investigations of Acetaldehyde, Butylthio

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction pathways of molecules. However, specific studies on the electronic structure and reactivity of Acetaldehyde (B116499), (butylthio)- are not readily found in the current body of scientific literature.

Analysis of Reaction Barriers and Transition States

The analysis of reaction barriers and transition states is a cornerstone of computational chemistry, providing insight into reaction kinetics and mechanisms. While numerous studies have investigated the reaction barriers of acetaldehyde in various reactions, such as its tautomerization to vinyl alcohol and its role in atmospheric chemistry, equivalent analyses for Acetaldehyde, (butylthio)- are not documented in available research. psu.edunih.gov The presence of the butylthio group would significantly alter the electronic and steric landscape compared to acetaldehyde, influencing reaction pathways and the energies of transition states. However, without specific computational studies, any discussion would be purely speculative.

Diastereoselectivity and Stereochemical Course Predictions

Theoretical predictions of diastereoselectivity and the stereochemical course of reactions are crucial in synthetic chemistry. For instance, density functional theory has been used to investigate the diastereoselectivity of the addition of (E)-2-butenyltrimethylsilane to acetaldehyde. nih.gov Such studies elucidate the factors controlling the formation of specific stereoisomers. There is, however, no available research applying these predictive methods to reactions involving Acetaldehyde, (butylthio)-, which would be essential for understanding and controlling its stereochemical outcomes in synthesis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. mdpi.comnih.govresearchgate.netnih.gov Despite its broad applicability, specific DFT studies on Acetaldehyde, (butylthio)- are absent from the searched scientific literature.

Modeling Catalytic Reaction Mechanisms in Confined Environments

The modeling of catalytic reaction mechanisms provides valuable insights into how catalysts function and can be improved. For example, DFT has been employed to study the aldol (B89426) condensation of acetaldehyde on ceria surfaces. nih.gov Similar investigations into the catalytic behavior of Acetaldehyde, (butylthio)-, particularly how the sulfur atom might interact with catalytic surfaces in confined environments, have not been reported.

Exploring Ligand Effects on Reactivity and Selectivity

The electronic and steric effects of ligands play a critical role in determining the reactivity and selectivity of chemical reactions. Computational studies can quantify these ligand effects. While the influence of various ligands on reactions involving acetaldehyde has been explored, there is no available research that computationally investigates the role of the butylthio group as a ligand or its effect on the reactivity and selectivity of the acetaldehyde moiety in this specific compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information on conformational changes, intermolecular interactions, and transport properties. amanote.comrsc.orgunh.edumdpi.com A search of the scientific literature did not yield any studies that have applied molecular dynamics simulations to Acetaldehyde, (butylthio)-. Such simulations could, for example, provide insights into its behavior in different solvents or its interaction with biological macromolecules, but this research has yet to be undertaken.

Advanced Spectroscopic and Analytical Characterization of Acetaldehyde, Butylthio

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Acetaldehyde, (butylthio)-." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of "Acetaldehyde, (butylthio)-," the aldehydic proton would appear as a characteristic triplet in the downfield region, typically around 9.5-9.7 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the butyl group would exhibit distinct signals: a triplet for the terminal methyl group (CH₃), two multiplets for the internal methylene groups (CH₂-CH₂), and a triplet for the methylene group attached to the sulfur atom (S-CH₂). The methylene group adjacent to the aldehyde (S-CH₂-CHO) would likely appear as a doublet.

The ¹³C NMR spectrum would complement this information, with the aldehydic carbon showing a resonance in the highly deshielded region of 190-200 ppm. The carbons of the butyl group and the methylene group adjacent to the sulfur would have characteristic shifts in the aliphatic region.

While specific experimental NMR data for "Acetaldehyde, (butylthio)-" is not widely available in the reviewed literature, the expected chemical shifts can be estimated based on known values for similar structures. hmdb.capdx.eduresearchgate.net

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for Acetaldehyde (B116499), (butylthio)-

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic H | 9.6 (t) | - |

| Aldehydic C | - | ~200 |

| S-CH₂ -CHO | 3.3 (d) | ~45 |

| S-C H₂-CH₂CH₂CH₃ | 2.5 (t) | ~32 |

| S-CH₂-C H₂CH₂CH₃ | 1.6 (m) | ~31 |

| S-CH₂CH₂-C H₂CH₃ | 1.4 (m) | ~22 |

| S-CH₂CH₂CH₂-C H₃ | 0.9 (t) | ~14 |

Note: These are estimated values. Actual experimental values may vary. (d=doublet, t=triplet, m=multiplet)

NMR spectroscopy is also a powerful technique for monitoring reactions involving "Acetaldehyde, (butylthio)-," such as its synthesis or subsequent transformations. By acquiring spectra at different time points, the consumption of reactants and the formation of products can be quantified, providing valuable kinetic and mechanistic insights.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a primary technique for determining the molecular weight and investigating the fragmentation pathways of "Acetaldehyde, (butylthio)-." The nominal molecular weight of "Acetaldehyde, (butylthio)-" is 132.2 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

Upon ionization, typically through electron ionization (EI), the molecular ion ([M]⁺) would be observed at m/z 132. Subsequent fragmentation would likely involve cleavage of the C-S bonds and rearrangements. Key expected fragments would include the loss of the butyl radical (•C₄H₉) leading to a fragment at m/z 45, and cleavage alpha to the carbonyl group.

Coupled Techniques (e.g., Gas Chromatography-Mass Spectrometry) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of "Acetaldehyde, (butylthio)-" in complex mixtures. nih.govnih.gov The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides identification and quantification of the eluted compounds.

For the analysis of "Acetaldehyde, (butylthio)-," a non-polar or mid-polar capillary column would likely be used in the GC. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). The subsequent MS analysis of the eluting peak would provide a mass spectrum, confirming the identity of "Acetaldehyde, (butylthio)-" and allowing for its quantification, even at trace levels. researchgate.netresearchgate.net Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to enhance sensitivity and improve chromatographic properties, a common strategy for aldehydes. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "Acetaldehyde, (butylthio)-."

The IR spectrum of "Acetaldehyde, (butylthio)-" is expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde is also expected to produce a distinctive pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-S stretching vibration would likely appear as a weaker band in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the butyl group would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Raman spectroscopy offers complementary information. researchgate.netresearching.cnresearchgate.net The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The C-S bond, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the thioether linkage in "Acetaldehyde, (butylthio)-." sci-hub.sescispace.com

Table 2: Expected Vibrational Frequencies for Acetaldehyde, (butylthio)-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H stretch (aldehyde) | ~2820, ~2720 | ~2820, ~2720 |

| C=O stretch (aldehyde) | 1720-1740 (strong) | 1720-1740 |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| C-H bend (alkyl) | 1350-1480 | 1350-1480 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If "Acetaldehyde, (butylthio)-" can be crystallized, single-crystal XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal the conformation of the butyl chain and the packing of the molecules in the crystal lattice.

To date, there are no published crystal structures for "Acetaldehyde, (butylthio)-" in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure is not available. For related molecules, such as acetaldehyde dehydrogenase, crystal structures have been determined, but this provides information about the enzyme's active site rather than the structure of the small molecule itself. nih.gov

Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography) with Advanced Detection Methods

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation and quantification of "Acetaldehyde, (butylthio)-." cdc.govnih.gov

Gas Chromatography (GC): As a volatile compound, "Acetaldehyde, (butylthio)-" is well-suited for GC analysis. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for this organic analyte. For enhanced selectivity, a mass spectrometer (as in GC-MS) is the detector of choice. chromforum.org The choice of the stationary phase of the GC column is critical for achieving good separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC): For HPLC analysis of "Acetaldehyde, (butylthio)-," derivatization is typically required to introduce a chromophore that allows for sensitive UV-Vis detection. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone. nih.gov The resulting derivative can then be separated by reversed-phase HPLC and detected with high sensitivity. kuleuven.be

Advanced detection methods such as tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and lower detection limits for the analysis of "Acetaldehyde, (butylthio)-" and its derivatives in complex matrices. researchgate.net

Table 3: Chromatographic Methods for the Analysis of Acetaldehyde, (butylthio)-

| Technique | Typical Column | Detection Method | Derivatization |

|---|---|---|---|

| GC | Non-polar or mid-polar capillary (e.g., DB-5ms) | FID, MS | Often not required, but can be used |

Optical Spectroscopy (Ultraviolet-Visible, Excitation-Emission Matrix) for Solution-Phase Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple aldehydes, like "Acetaldehyde, (butylthio)-," exhibit a weak n→π* transition in the UV region, typically around 280-300 nm. The thioether group does not have strong absorptions in the standard UV-Vis range. Therefore, the UV-Vis spectrum of underivatized "Acetaldehyde, (butylthio)-" is expected to be relatively simple.

After derivatization, for instance with DNPH, the resulting hydrazone is highly conjugated and exhibits strong absorption in the visible region of the spectrum, which is the basis for its quantification via HPLC with UV-Vis detection.

Biochemical Interactions and Non Clinical Biological Pathways of Acetaldehyde, Butylthio

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

There is no published research on the interaction of Acetaldehyde (B116499), (butylthio)- with proteins or nucleic acids.

Adduct Formation and Stability

No studies have been identified that investigate the formation of adducts between Acetaldehyde, (butylthio)- and biological macromolecules. While aldehydes, in general, are known to form adducts with proteins and DNA, the influence of the (butylthio)- group on the reactivity and stability of such adducts for this specific molecule has not been studied. youtube.comoup.com

Impact on Gene Expression and Regulatory Pathways

There is no information available regarding the impact of Acetaldehyde, (butylthio)- on gene expression or any cellular regulatory pathways.

Enzymatic Transformations and Catalysis

The enzymatic processing of Acetaldehyde, (butylthio)- has not been described in the scientific literature.

Aldehyde Dehydrogenase Activity

It is unknown whether Acetaldehyde, (butylthio)- can act as a substrate or inhibitor for aldehyde dehydrogenase enzymes. While aldehyde dehydrogenases are crucial for the metabolism of many aldehydes, their activity towards this specific thioether-containing aldehyde has not been documented. oup.com

Non-Enzymatic Catalysis in Biological Systems

There are no reports on the non-enzymatic catalysis of Acetaldehyde, (butylthio)- within a biological context.

Environmental Chemistry and Degradation Pathways of Butylthio Containing Aldehydes

Atmospheric Fate and Transformation Mechanisms

Once volatilized into the atmosphere, organosulfur compounds like Acetaldehyde (B116499), (butylthio)- are subject to various transformation processes. The primary atmospheric sinks are expected to be photochemical reactions, including direct photolysis and oxidation by photochemically generated radicals. bohrium.comcopernicus.org

Photochemical Oxidation

Photochemical oxidation is a key degradation pathway for many volatile organic compounds (VOCs). For thioethers, this can occur through several mechanisms, including photosensitized oxidation and photocatalysis. rsc.orgresearchgate.net In photosensitized reactions, a photocatalyst absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. researchgate.net This ROS then reacts with the thioether.

The sulfur atom in the thioether group is susceptible to oxidation, typically leading to the formation of the corresponding sulfoxide (B87167) and, with further oxidation, the sulfone. masterorganicchemistry.com For instance, visible-light-promoted aerobic oxidation of various thioethers using photocatalysts has been shown to selectively yield sulfoxides. researchgate.netresearchgate.net A study on the photocatalytic oxidation of the analogous compound 2-chloroethyl ethyl sulfide (B99878) over titanium dioxide (TiO2) identified the corresponding sulfoxide as a major product, alongside smaller amounts of the sulfone. rsc.org

The aldehyde group is also reactive and can be oxidized to a carboxylic acid. Therefore, the complete photochemical oxidation of Acetaldehyde, (butylthio)- would likely result in a variety of intermediate products, reflecting the oxidation of both the sulfur and aldehyde functional groups. Based on studies of similar compounds, the final degradation products are expected to be carbon dioxide, water, and sulfur dioxide or sulfate. nih.gov

The table below summarizes key intermediates identified in the photocatalytic oxidation of an analogous thioether, 2-chloroethyl ethyl sulfide, which helps to predict the potential products from Acetaldehyde, (butylthio)-. rsc.org

| Intermediate Class | Specific Compounds Identified from 2-Chloroethyl Ethyl Sulfide Oxidation | Potential Analogous Product from Acetaldehyde, (butylthio)- |

|---|---|---|

| Sulfoxides | 2-chloroethyl ethyl sulfoxide | (Butylsulfinyl)acetaldehyde |

| Sulfones | 2-chloroethyl ethyl sulfone | (Butylsulfonyl)acetaldehyde |

| Disulfides | Diethyl disulfide, bis(2-chloroethyl) disulfide | Dibutyl disulfide |

| Aldehydes/Acids | Acetaldehyde, Chloroacetaldehyde, Acetic Acid | Butyraldehyde, Butanoic Acid |

Reaction with Hydroxyl Radicals

The reaction with hydroxyl radicals (•OH) is a dominant removal mechanism for most VOCs in the troposphere. mdpi.com Thioethers react rapidly with •OH radicals. The primary mechanism involves the electrophilic addition of the •OH radical to the sulfur atom, forming a sulfur-adduct radical. mdpi.comacs.org This intermediate can then undergo further reactions, often involving oxygen, to yield sulfoxides. acs.org

The reaction of •OH with the methionine side chain, a biological thioether, has been extensively studied and proceeds via one-electron oxidation of the thioether moiety. mdpi.comnih.gov The rate of this reaction is typically fast, often diffusion-controlled. While no specific rate constant for Acetaldehyde, (butylthio)- is available, data from other thioethers can provide an estimate. For example, the rate constant for the reaction of thioanisole (B89551) with •OH radicals was determined to be (9.90 ± 0.13) × 10⁹ M⁻¹ s⁻¹. acs.org The aldehyde group is also reactive towards •OH radicals, primarily through hydrogen abstraction from the aldehydic C-H bond. The presence of both functional groups suggests that Acetaldehyde, (butylthio)- would have a short atmospheric lifetime.

Aquatic and Terrestrial Environmental Degradation

In water and soil, the degradation of Acetaldehyde, (butylthio)- is expected to be primarily driven by microbial activity, although abiotic processes may also contribute.

Microbial Degradation in Natural Waters and Soil

Microbial degradation is a fundamental process for the removal of organic compounds from the environment. researchgate.net While specific studies on the biodegradation of Acetaldehyde, (butylthio)- are lacking, the biodegradability of its constituent parts—a thioether and an aldehyde—suggests it would be susceptible to microbial attack. Acetaldehyde is readily biodegradable by a wide range of microorganisms. nih.gov

The biodegradation of organosulfur compounds is also well-documented. Bacteria capable of degrading thioethers have been isolated from various environments, including soil and activated sludge. nih.gov The metabolic pathways often involve the oxidation of the sulfur atom to form a sulfoxide, which can be more water-soluble and potentially more biodegradable. In some cases, microbial action can cleave the carbon-sulfur bond. nih.gov For instance, some bacteria can utilize organosulfur compounds as a sulfur source for growth. nih.gov The presence of an extra carbon source can facilitate the biodegradation of organosulfur compounds by providing essential nutrients for microbial growth and influencing metabolic pathways. nih.gov

Factors Influencing Degradation Rates

The rate of biodegradation in soil and water is influenced by a multitude of environmental and chemical factors. ijpab.com

The table below summarizes key factors that would influence the degradation of a compound like Acetaldehyde, (butylthio)- in the environment.

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| Oxygen | Aerobic conditions generally favor faster degradation of thioethers and aldehydes. | nih.gov |

| Nutrients (N, P) | Lack of essential nutrients can limit microbial growth and slow degradation. | researchgate.netijpab.com |

| Temperature | Affects microbial metabolic rates and compound solubility; degradation is typically slower at lower temperatures. | ijpab.com |

| pH | Influences enzyme activity and compound speciation; most microbes have an optimal pH range. | ijpab.com |

| Bioavailability | Sorption to soil/sediment can reduce the availability of the compound to microbes. | ijpab.com |

| Toxicity | High concentrations of aldehydes can be toxic to the degrading microbial population. |

Wastewater Treatment and Management Strategies

Wastewater containing thioethers and aldehydes requires effective treatment to prevent odor issues and ecotoxicity. nih.gov Management strategies typically involve a combination of physical, chemical, and biological processes.

Chemical oxidation is a common strategy for treating odorous and toxic sulfur compounds. nih.govtidjma.tn Oxidants like sodium hypochlorite (B82951) (NaClO), ozone, or hydrogen peroxide can convert thioethers to less odorous and more biodegradable sulfoxides and sulfones. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are particularly effective for the mineralization of refractory organic compounds. youtube.commdpi.comnih.govnih.gov AOPs such as O3/H2O2, UV/H2O2, and Fenton processes can break down complex organic molecules into simpler, non-toxic substances like CO2 and water. mdpi.comnih.gov

The table below outlines various treatment strategies applicable to wastewater containing organosulfur compounds like Acetaldehyde, (butylthio)-.

| Treatment Strategy | Mechanism | Key Advantages | Reference |

|---|---|---|---|

| Chemical Oxidation (e.g., Chlorination) | Oxidizes thioether to sulfoxide/sulfone. | Rapid reaction, effective for odor control. | nih.gov |

| Advanced Oxidation Processes (AOPs) | Generates highly reactive •OH radicals for complete mineralization. | Effective for recalcitrant organics, no secondary pollution. | mdpi.comnih.govnih.gov |

| Anaerobic Digestion | Microbial breakdown of organic matter without oxygen. | Reduces sludge volume, produces biogas (renewable energy). | watertechnologies.comresearchgate.netnih.gov |

| Coagulation | Aggregation of suspended solids for removal. | Effective pretreatment to reduce solids load on subsequent processes. | nih.gov |

| Adsorption (e.g., Activated Carbon) | Physical binding of organic molecules to a surface. | Removes a broad spectrum of organic compounds. | google.com |

Mentioned Compounds

| Compound Name | Synonym / Formula |

|---|---|

| Acetaldehyde, (butylthio)- | 2-(butylthio)ethanal |

| Sulfoxide | General Class |

| Sulfone | General Class |

| 2-chloroethyl ethyl sulfide | - |

| Titanium dioxide | TiO2 |

| Carbon dioxide | CO2 |

| Sulfur dioxide | SO2 |

| Thioanisole | Methyl phenyl sulfide |

| Methionine | - |

| Acetaldehyde | - |

| Hydrogen sulfide | H2S |

| Sodium hypochlorite | NaClO |

Characterization of Dissolved Organic Matter in Butylthio-Aldehyde Containing Wastewater

Wastewater containing butylthio-containing aldehydes, such as Acetaldehyde, (butylthio)-, presents a complex mixture of dissolved organic matter (DOM) that requires detailed characterization to understand its environmental fate and to design effective treatment strategies. While specific studies on the DOM of wastewater exclusively containing Acetaldehyde, (butylthio)- are limited, extensive research on general acetaldehyde wastewater and other organosulfur compounds provides significant insights into its likely composition and properties. nih.govmdpi.com

The DOM in such wastewater is expected to be a heterogeneous mixture of organic molecules with varying molecular weights, hydrophobicity, and chemical functionalities.

Molecular Weight Distribution:

Research on acetaldehyde wastewater indicates that the DOM is predominantly composed of low molecular weight (MW) fractions, with a significant portion having a MW of less than 1 kDa. mdpi.comwur.nl Specifically, studies have shown that fractions with a MW greater than 100 kDa may only constitute a small percentage of the total organic carbon. wur.nl This high proportion of low MW compounds suggests that the wastewater is likely to be more readily biodegradable compared to wastewaters with a higher prevalence of large, complex molecules. wur.nl

Hydrophilicity and Hydrophobicity:

The DOM in acetaldehyde-related wastewater is typically characterized by a high content of hydrophilic substances. mdpi.com These can be further fractionated into hydrophilic acids (HiA), hydrophilic bases (HiB), and hydrophilic neutrals (HiN). Alongside these, hydrophobic fractions are also present, including hydrophobic acids (HoA), hydrophobic bases (HoB), and hydrophobic neutrals (HoN). nih.gov In acetaldehyde wastewater, hydrophilic fractions, particularly hydrophilic acids, tend to be the most abundant, constituting a significant portion of the total dissolved organic carbon (DOC). mdpi.com The presence of hydrophobic bases has been linked to slower biodegradation rates due to their humic-like content. wur.nl

Chemical Composition:

Gas chromatography-mass spectrometry (GC-MS) analysis of general acetaldehyde wastewater has identified a wide array of organic pollutants. mdpi.com These typically include aldehydes, ketones, alcohols, organic acids, furans, and phenols. mdpi.comwur.nl In the context of wastewater containing Acetaldehyde, (butylthio)-, it is expected that the DOM would be characterized by the presence of this specific organosulfur aldehyde and its potential transformation products. The sulfur atom introduces unique properties to the DOM, influencing its chemical reactivity and biodegradability. nih.gov

Below is a table summarizing the expected characteristics of DOM in wastewater containing butylthio-aldehydes, based on data from general acetaldehyde wastewater studies.

| DOM Characteristic | Expected Properties in Butylthio-Aldehyde Wastewater | Source |

| Molecular Weight | Predominantly < 1 kDa | mdpi.comwur.nl |

| Hydrophilicity | High content of hydrophilic fractions, especially hydrophilic acids. | mdpi.com |

| Key Chemical Classes | Aldehydes, organosulfur compounds, ketones, alcohols, organic acids. | mdpi.comwur.nl |

Biological Treatment Processes

The characteristics of DOM in wastewater containing butylthio-aldehydes, particularly the prevalence of low molecular weight and hydrophilic compounds, suggest that biological treatment methods are a viable and potentially highly effective approach for remediation. mdpi.comwur.nl Biological processes utilize microorganisms to break down organic pollutants into less harmful substances.

Aerobic and Anaerobic Degradation:

Both aerobic and anaerobic biological treatments have been successfully applied to aldehyde-containing wastewater. nih.govresearchgate.net

Aerobic Treatment: In the presence of oxygen, aerobic microorganisms can oxidize aldehydes and other organic compounds, leading to their removal from the wastewater. Aerobic processes are generally effective for a wide range of organic pollutants. nih.gov

Anaerobic Treatment: Anaerobic digestion is another effective method, particularly for high-strength industrial wastewater. Processes like the Upflow Anaerobic Sludge Blanket (UASB) reactor have demonstrated high efficiency in removing chemical oxygen demand (COD) from acetaldehyde wastewater. researchgate.net

Biodegradation of Organosulfur Compounds:

The presence of the butylthio- group in Acetaldehyde, (butylthio)- introduces a sulfur atom, which requires specific microbial pathways for degradation. The biodegradation of organosulfur compounds is a well-documented process, often involving the oxidation of the sulfur atom. nih.gov The supplementation of additional carbon sources can enhance the biodegradation of organosulfur compounds by promoting the growth of a robust microbial biofilm and influencing metabolic pathways. nih.gov

Research on the biodegradation of various organosulfur compounds has identified several bacterial strains capable of their degradation, including species from the genera Rhodococcus, Pseudomonas, and Bacillus. These microorganisms possess enzymatic machinery capable of cleaving carbon-sulfur bonds, a critical step in the mineralization of these compounds.

The general pathway for the biodegradation of thioethers often involves an initial oxidation of the sulfur atom to a sulfoxide, followed by further oxidation to a sulfone. Subsequent cleavage of the C-S bond can then occur, leading to the formation of simpler, more readily biodegradable organic molecules and inorganic sulfate.

The following table summarizes the potential biological treatment processes for wastewater containing Acetaldehyde, (butylthio)-.

| Treatment Process | Description | Key Considerations | Source |

| Aerobic Treatment | Utilizes aerobic microorganisms to oxidize organic pollutants. | Effective for a broad range of organics. | nih.gov |

| Anaerobic Digestion (e.g., UASB) | Employs anaerobic microorganisms to break down organic matter in the absence of oxygen. | Suitable for high-strength wastewater; can achieve high COD removal. | researchgate.net |

| Biofilm Reactors | Microorganisms are attached to a solid support, forming a biofilm that treats the wastewater as it passes through. | Addition of a carbon source can enhance organosulfur degradation. | nih.gov |

Emerging Research Frontiers and Future Directions in Acetaldehyde, Butylthio Chemistry

Design of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of dithioacetals, such as Acetaldehyde (B116499), (butylthio)-, traditionally involves the condensation of an aldehyde with two equivalents of a thiol, catalyzed by strong Brønsted or Lewis acids. wikipedia.org Modern synthetic chemistry, however, is pivoting towards more sustainable and efficient catalytic systems that offer mild reaction conditions, high yields, and chemoselectivity.

Recent research has highlighted several promising catalysts for thioacetalization that could be applied to the synthesis of Acetaldehyde, (butylthio)- from acetaldehyde and 1-butanethiol. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄), for instance, has been shown to be a highly efficient catalyst for the chemoselective thioacetalization of various carbonyl compounds under mild, racemization-free conditions. organic-chemistry.org Similarly, tungstophosphoric acid (H₃PW₁₂O₄₀) is an effective and selective catalyst for this transformation, often proceeding in excellent yields without the need for a solvent. organic-chemistry.org Gold-catalysed hydrothiolation of vinyl sulfides also presents a mild and efficient method for producing unsymmetrical dithioacetals. rsc.org Another approach involves using BF₃SMe₂, a boron trifluoride dimethyl sulfide (B99878) complex, which allows for the convenient and odor-free transformation of aldehydes into methyl-dithioacetals. acs.orgnih.gov These advanced methods avoid the harsh conditions and odorous byproducts associated with older techniques. nih.gov

The development of heterogeneous and recyclable catalysts is a key frontier. Solid-supported reagents and catalysts like Amberlyst-15 or p-toluenesulfonic acid on silica (B1680970) gel offer advantages such as simplified product purification, reduced corrosive waste, and catalyst reusability, aligning with the principles of green chemistry. organic-chemistry.orgmdpi.com

Table 1: Modern Catalytic Systems for Thioacetal Synthesis

| Catalyst | Key Advantages | Relevant Findings |

|---|---|---|

| Hafnium trifluoromethanesulfonate (Hf(OTf)₄) | High efficiency, mild conditions, tolerates sensitive functional groups. organic-chemistry.org | Effective for a wide range of aliphatic and aromatic aldehydes and ketones. organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | High selectivity, excellent yields, can be used solvent-free. organic-chemistry.org | Converts carbonyls, acetals, and acylals to thioacetals efficiently. organic-chemistry.org |

| Gold (Au) Catalysts | Mild conditions, broad substrate scope for unsymmetrical dithioacetals. rsc.org | Enables hydrothiolation of both activated and unactivated vinyl sulfides. rsc.org |

| Boron trifluoride dimethyl sulfide (BF₃SMe₂) | Odor-free transformation, good yields for aromatic aldehydes. acs.org | Provides a convenient route to methyl-dithioacetals. acs.org |

Future research will likely focus on developing nanocatalysts and metal-organic frameworks (MOFs) to further enhance catalytic activity and selectivity for the synthesis of specific dithioacetals like Acetaldehyde, (butylthio)-.

Exploration of Advanced Materials Science Applications

Thioacetals are increasingly recognized for their utility in materials science, particularly in the creation of dynamic and recyclable polymers. Research has demonstrated that the acetal-thiol reaction can be employed to synthesize polydithioacetals. researchgate.net These polymers contain dynamic covalent bonds that can be broken and reformed, allowing the material to be reprocessed, repaired, or degraded under specific conditions. The incorporation of the Acetaldehyde, (butylthio)- moiety as a monomeric unit could lead to the development of novel recyclable materials with tailored thermal and mechanical properties.

Furthermore, thioacetals serve as crucial protecting groups in the multi-step synthesis of complex natural products and pharmaceuticals. wikipedia.orgpearson.comnumberanalytics.com The stability of the dithioacetal group under both acidic and basic conditions, in contrast to its oxygen analog, the acetal (B89532), makes it invaluable for masking the reactivity of carbonyl groups during intricate synthetic sequences. wikipedia.orgnih.gov The specific steric and electronic properties of the butylthio groups in Acetaldehyde, (butylthio)- could offer unique advantages in controlling stereoselectivity or influencing the conformation of complex molecular intermediates. Future work could explore its use as a specialized protecting group or as a key functional unit in the design of functional materials, such as chemical sensors or responsive gels.

Mechanistic Insights from Advanced Spectroscopic Techniques

Elucidating the precise structure and understanding the reactivity of Acetaldehyde, (butylthio)- relies on a suite of advanced spectroscopic methods. thieme.de

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. For Acetaldehyde, (butylthio)-, the ¹H NMR spectrum would be expected to show a characteristic quartet for the methine proton (CH) coupled to the methyl protons, and distinct multiplets for the four sets of protons in the two butyl chains. The ¹³C NMR would similarly display unique signals for the methine carbon, the methyl carbon, and the eight carbons of the butyl groups. Data from analogous structures, such as (Phenylmethylene)bis(methylsulfane), can provide a reference for expected chemical shifts. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. acs.org Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, likely involving the cleavage of the carbon-sulfur bonds and fragmentation of the butyl chains, which can be used to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy : While not as definitive as NMR for detailed structure, IR spectroscopy is useful for confirming the absence of the strong carbonyl (C=O) stretch from the starting acetaldehyde and the presence of C-S bond vibrations. thieme.denist.gov

Spectroelectrochemistry : This technique, which combines spectroscopy with electrochemistry, has been used to develop enzyme sensors for acetaldehyde. nih.gov Future research could adapt such methods to detect Acetaldehyde, (butylthio)-, potentially by monitoring changes in a redox couple involved in an enzymatic or chemical reaction that specifically targets the thioacetal linkage. nih.gov

Future directions involve the use of two-dimensional NMR techniques (COSY, HSQC) for unambiguous assignment of all proton and carbon signals and advanced mass spectrometry techniques like tandem MS (MS/MS) to map detailed fragmentation pathways, providing deeper mechanistic insights.

Table 2: Predicted Spectroscopic Data for Acetaldehyde, (butylthio)-

| Technique | Expected Observation | Purpose |

|---|---|---|

| ¹H NMR | Quartet for CH-CH₃; Multiplets for butyl groups (-(CH₂)₃CH₃). | Structural confirmation and assignment of protons. |

| ¹³C NMR | Unique signals for methine (CH), methyl (CH₃), and butyl carbons. | Confirmation of carbon skeleton. |

| HRMS (ESI) | Accurate mass peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. | Determination of elemental formula (C₁₀H₂₂S₂). |

Integration of In Silico and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work is a powerful engine for modern chemical research. In silico studies, particularly those using Density Functional Theory (DFT), can provide profound insights into the synthesis and properties of Acetaldehyde, (butylthio)- before a single experiment is run.

Computational models can be used to: